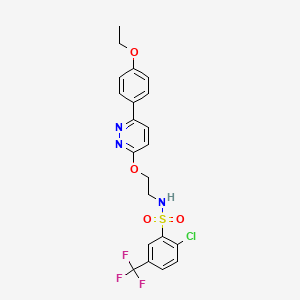
2-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-5-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-5-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H19ClF3N3O4S and its molecular weight is 501.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-5-(trifluoromethyl)benzenesulfonamide is an organic compound notable for its complex structure and potential biological applications. This compound features a pyridazine ring, a trifluoromethyl group, and a sulfonamide moiety, which contribute to its unique biological properties. Preliminary studies suggest its potential as a biochemical probe and inhibitor in various biological assays.
The molecular formula of the compound is C21H19ClF3N3O4S, with a molecular weight of 501.9 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which can influence its biological activity and pharmacokinetics.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Pyridazine Ring | Contributes to the compound's reactivity and interaction with biological targets. |
| Trifluoromethyl Group | Increases lipophilicity, potentially enhancing cell membrane permeability. |
| Sulfonamide Moiety | Known for various biological activities, including antibacterial and antitumor effects. |
Biological Activity
Research indicates that this compound exhibits significant biological activity across several assays.
Antiviral Potential
A study highlighted the compound's potential as an antiviral agent, showing promising results against various viral strains. It demonstrated effective inhibition of viral replication at low micromolar concentrations, suggesting it could serve as a lead compound for further development in antiviral therapies .
Antitumor Activity
Preliminary evaluations in cancer cell lines indicated that this compound might inhibit tumor growth effectively. In vitro assays showed cytotoxic effects on several human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents . The mechanism of action appears to involve interference with cellular signaling pathways critical for tumor proliferation.
Case Studies
- Inhibition of Tumor Cell Lines : A detailed study assessed the compound's effects on leukemia (HL-60), colon (HCT-15), and renal (UO-31) cell lines. The results indicated that the compound exhibited IC50 values in the range of 6.62 to 10.32 μM, demonstrating its potential as an anticancer agent .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to key targets involved in tumor progression, suggesting a specific mechanism of action that warrants further investigation .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N3O4S/c1-2-31-16-6-3-14(4-7-16)18-9-10-20(28-27-18)32-12-11-26-33(29,30)19-13-15(21(23,24)25)5-8-17(19)22/h3-10,13,26H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXJZCUREJHHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














